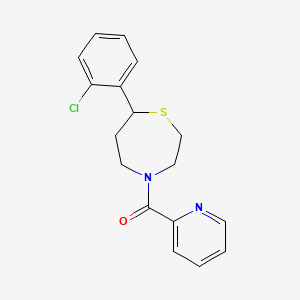

7-(2-chlorophenyl)-4-(pyridine-2-carbonyl)-1,4-thiazepane

Beschreibung

7-(2-Chlorophenyl)-4-(pyridine-2-carbonyl)-1,4-thiazepane is a heterocyclic compound featuring a 1,4-thiazepane core substituted with a 2-chlorophenyl group at the 7-position and a pyridine-2-carbonyl moiety at the 4-position. The 2-chlorophenyl group introduces steric and electronic effects, while the pyridine-2-carbonyl substituent may contribute to hydrogen bonding or π-π stacking interactions. This compound is hypothesized to have applications in medicinal chemistry, particularly as a modulator of central nervous system (CNS) targets or enzymes due to its structural similarity to pharmacologically active thiazepane derivatives.

Eigenschaften

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2OS/c18-14-6-2-1-5-13(14)16-8-10-20(11-12-22-16)17(21)15-7-3-4-9-19-15/h1-7,9,16H,8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVGWIUDTKWGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of 7-(2-chlorophenyl)-4-(pyridine-2-carbonyl)-1,4-thiazepane, a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison based on molecular features, physicochemical properties, and reported biological activity.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Modifications :

- The primary distinction between the two compounds lies in the pyridine substituent. While the target compound has a pyridine-2-carbonyl group, BK48078 features a 6-(trifluoromethyl)pyridine-3-carbonyl substituent . The trifluoromethyl (-CF₃) group in BK48078 enhances lipophilicity and metabolic stability, which may influence bioavailability and target engagement.

Molecular Weight and Physicochemical Properties: BK48078 has a higher molecular weight (400.85 g/mol vs. 346.84 g/mol) due to the addition of three fluorine atoms.

Biological Activity :

- Neither compound has publicly disclosed biological data. However, the presence of -CF₃ in BK48078 aligns with trends in drug design, where fluorine-containing groups are used to optimize pharmacokinetic profiles . The target compound’s simpler structure may offer advantages in synthetic accessibility and cost-effectiveness.

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to BK48078, involving coupling of the thiazepane core with pre-functionalized pyridine and chlorophenyl precursors. BK48078’s higher complexity (due to -CF₃) may require additional fluorination steps, increasing production costs .

- SAR (Structure-Activity Relationship) Considerations :

- The position of the carbonyl group (2- vs. 3-pyridine) could alter binding orientations in target proteins.

- The 2-chlorophenyl group is conserved in both compounds, suggesting its critical role in base activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.